![molecular formula C5H12ClNO B594416 (R)-2-Aminopent-4-en-1-ol hydrochloride CAS No. 926660-30-2](/img/structure/B594416.png)
(R)-2-Aminopent-4-en-1-ol hydrochloride
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Overview
Description
“®-2-Aminopent-4-en-1-ol hydrochloride” likely refers to a hydrochloride salt of an organic compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Chemical Reactions Analysis
Amines, which are likely a component of “®-2-Aminopent-4-en-1-ol hydrochloride”, can undergo a variety of reactions, including alkylation and acylation .Scientific Research Applications
Hydrophilic Interaction Chromatography (HILIC)
Hydrophilic interaction chromatography (HILIC) is a valuable alternative for the separation of polar, weakly acidic, or basic samples. This separation mode is characterized as normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents (usually acetonitrile). HILIC mobile phases enhance ionization in mass spectrometry, contributing to its increasing popularity. The technique's selectivity is complementary to reversed-phase and other modes, making HILIC attractive for two-dimensional applications in analyzing peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds (Jandera, 2011).
Metathesis Reactions in Synthesis
Metathesis reactions, such as ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), are widely used for accessing alicyclic β-amino acids or other densely functionalized derivatives. These reactions provide selective and stereocontrolled methodologies for the synthesis of cyclic β-amino acids, offering versatility, robustness, and efficiency in drug research and development (Kiss, Kardos, Vass, & Fülöp, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-aminopent-4-en-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASOPXPTKUDWIK-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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